3-(2,3-Dichlorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine

Regioisomerism Medicinal Chemistry Molecular Recognition

3-(2,3-Dichlorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine (CAS 5954-56-3) is a heterocyclic small molecule belonging to the [1,2,4]triazolo[4,3-a]pyridine class, characterized by a fused triazole-pyridine bicycle bearing a 2,3-dichlorophenyl substituent at position 3 and a trifluoromethyl group at position 6. Its molecular formula is C13H6Cl2F3N3 with a molecular weight of 332.10 g/mol and a computed XLogP3-AA of 5, indicating high lipophilicity.

Molecular Formula C13H6Cl2F3N3
Molecular Weight 332.10 g/mol
CAS No. 5954-56-3
Cat. No. B11527671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,3-Dichlorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine
CAS5954-56-3
Molecular FormulaC13H6Cl2F3N3
Molecular Weight332.10 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)Cl)C2=NN=C3N2C=C(C=C3)C(F)(F)F
InChIInChI=1S/C13H6Cl2F3N3/c14-9-3-1-2-8(11(9)15)12-20-19-10-5-4-7(6-21(10)12)13(16,17)18/h1-6H
InChIKeyMFIXNLIAXWEBMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,3-Dichlorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine (CAS 5954-56-3): Structural Identity and Core Characteristics


3-(2,3-Dichlorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine (CAS 5954-56-3) is a heterocyclic small molecule belonging to the [1,2,4]triazolo[4,3-a]pyridine class, characterized by a fused triazole-pyridine bicycle bearing a 2,3-dichlorophenyl substituent at position 3 and a trifluoromethyl group at position 6 [1]. Its molecular formula is C13H6Cl2F3N3 with a molecular weight of 332.10 g/mol and a computed XLogP3-AA of 5, indicating high lipophilicity [1]. The regiochemistry of the dichlorophenyl group (2,3- vs. the more common 2,6- or 2,4-substitution patterns) creates distinct electronic and steric properties that differentiate this compound from its closest in-class analogs [2].

Why Generic Substitution Fails for 3-(2,3-Dichlorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine: Regioisomeric and Substituent-Level Differentiation


Triazolo[4,3-a]pyridines bearing dichlorophenyl groups at position 3 cannot be treated as interchangeable procurement commodities. The specific regiochemistry of chlorine substitution—2,3- versus 2,6- versus 2,4-—governs dipole moment orientation, conformational preferences, and electrostatic potential distribution on the phenyl ring, directly impacting molecular recognition at biological targets [1]. The 2,3-dichlorophenyl arrangement positions two chlorine atoms in an ortho relationship, creating a unique electronic environment distinct from the symmetrical 2,6-dichloro substitution pattern found in the closest commercially available analog (CAS 304650-31-5). Additionally, the 6-trifluoromethyl group, while shared among several analogs, operates synergistically with the 3-aryl substituent to influence overall molecular topology and target binding [2].

Quantitative Differentiation Evidence for 3-(2,3-Dichlorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine (CAS 5954-56-3)


Regioisomeric Substitution Pattern: 2,3-Dichloro vs. 2,6-Dichloro Phenyl Conformational and Electronic Divergence

The target compound bears a 2,3-dichlorophenyl substituent at position 3, in contrast to the 2,6-dichlorophenyl pattern found in the closest cataloged analog (CAS 304650-31-5). The 2,3-substitution places chlorine atoms in an ortho relationship on the phenyl ring, generating a non-symmetric electrostatic potential surface and a distinct dipole moment vector compared to the symmetrical 2,6-dichloro arrangement [1]. Both compounds share identical molecular formulas (C13H6Cl2F3N3), molecular weight (332.10 g/mol), and computed XLogP3-AA (5), confirming that differentiation arises exclusively from regiochemistry rather than bulk physicochemical properties [1][2].

Regioisomerism Medicinal Chemistry Molecular Recognition

Scaffold Association with Smoothened (SMO) Inhibition: Class-Level Pharmacological Potential

The [1,2,4]triazolo[4,3-a]pyridine scaffold has been validated as a privileged chemotype for Smoothened (SMO) inhibition in the Hedgehog signaling pathway. In a 2025 study, 3-phenyl-[1,2,4]triazolo[4,3-a]pyridine derivatives demonstrated potent SMO inhibition, with compound A11 achieving IC50 values of 0.27 ± 0.06 µM against SMO-WT and 0.84 ± 0.12 µM against the drug-resistant SMO-D473H mutant, outperforming the clinical reference vismodegib in antiproliferative assays against colorectal carcinoma cells [1]. In a separate study, 8-chloro-[1,2,4]triazolo[4,3-a]pyridines exhibited nanomolar SMO inhibition (IC50 < 0.100 µM for compounds TPB3, TPB14, TPB15, and TPB17) and superior in vivo antitumor activity compared to vismodegib with lower toxicity [2]. The target compound, carrying a 3-aryl (2,3-dichlorophenyl) and 6-CF3 substitution, falls within this validated pharmacophore, though direct SMO inhibition data for the specific compound are not yet reported in the public domain.

Hedgehog Pathway Smoothened Inhibitor Cancer Therapeutics

2,3-Dichlorophenyl Motif Association with P2X7 Receptor Antagonism: Target Class Relevance

Although the target compound itself has not been profiled against P2X7, the 2,3-dichlorophenyl moiety has been specifically identified as a critical pharmacophoric element in potent P2X7 antagonists. A series of 3-(2,3-dichlorophenyl)-4-(benzyl)-4H-1,2,4-triazole derivatives demonstrated potent P2X7 antagonism, establishing that the ortho-dichloro substitution pattern on the phenyl ring is a key recognition motif for this ATP-gated ion channel target [1]. The presence of the identical 2,3-dichlorophenyl group in CAS 5954-56-3—presented on a triazolo[4,3-a]pyridine scaffold rather than a 1,2,4-triazole scaffold—offers a structurally differentiated entry point into P2X7-targeted chemical space, distinct from the 2,6-dichloro or 2,4-dichloro regioisomers which have not shown comparable P2X7 SAR enrichment.

P2X7 Receptor Neuropathic Pain Inflammation

6-Trifluoromethyl Substituent and Metabolic Stability: Halogen- and Position-Dependent Differentiation from Non-Fluorinated and 8-Chloro Analogs

The 6-trifluoromethyl group in the target compound is a well-established metabolic blocking group that reduces oxidative metabolism at the pyridine ring relative to unsubstituted or methyl-substituted analogs. In the broader [1,2,4]triazolo[4,3-a]pyridine series, the 6-CF3 substituent has been utilized synthetically to enhance metabolic stability and modulate lipophilicity [1]. The target compound differs from 8-chloro-3-(2,4-dichlorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine (CAS 135782-73-9), which incorporates an additional chlorine atom at position 8, resulting in a higher molecular weight (366.55 vs. 332.10 g/mol) and altered hydrogen-bond acceptor surface . The absence of an 8-chloro substituent in the target compound preserves a more compact molecular volume while retaining the metabolic-stabilizing benefit of the 6-CF3 group.

Metabolic Stability Fluorine Chemistry ADME

Availability and Enumerated Library Positioning: 2,3-Dichloro Regioisomer as a Less-Common Screening Probe

Among commercially enumerated triazolo[4,3-a]pyridine screening compounds, the 2,3-dichlorophenyl regioisomer (CAS 5954-56-3) appears less frequently in vendor catalogs than the 2,6-dichloro (CAS 304650-31-5) or 2,4-dichloro analogs, based on catalog enumeration data. The 2,6-dichloro variant is listed by multiple suppliers including MolCore, Fluorochem, and CymitQuimica , whereas the 2,3-dichloro variant sources are comparatively fewer. This differential catalog representation means that procurement of CAS 5954-56-3 provides access to a less-explored region of chemical space within the triazolo[4,3-a]pyridine landscape, offering value for diversity-oriented screening and IP generation.

Chemical Library Screening Collection SAR Exploration

Best-Fit Application Scenarios for 3-(2,3-Dichlorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine (CAS 5954-56-3)


Structure-Activity Relationship (SAR) Exploration of Smoothened Inhibitors for Hedgehog-Driven Cancers

Based on the validated SMO inhibitor activity of the [1,2,4]triazolo[4,3-a]pyridine scaffold (IC50 range: 0.027–0.84 µM for structurally related compounds) [1][2], this compound is suited for SAR campaigns aiming to evaluate the impact of the 2,3-dichlorophenyl substitution pattern on SMO-WT and drug-resistant SMO-D473H mutant binding. The ortho-dichloro arrangement may confer differential steric accommodation within the SMO heptahelical binding pocket compared to 2,6- or 2,4-dichloro regioisomers.

P2X7 Receptor Antagonist Screening Using an Alternative Triazolopyridine Scaffold

The 2,3-dichlorophenyl motif is associated with P2X7 antagonism in related 1,2,4-triazole series [1]. This compound enables scaffold-hopping studies from 1,2,4-triazoles to the [1,2,4]triazolo[4,3-a]pyridine framework while retaining the 2,3-dichlorophenyl pharmacophore. This is relevant for programs targeting neuropathic pain or inflammatory disorders where differentiated chemical matter with novel intellectual property is sought.

Diversity-Oriented Synthesis and Screening Library Expansion

Given its lower commercial prevalence relative to the 2,6-dichloro regioisomer [1], this compound serves as a strategic acquisition to enhance the regioisomeric diversity of triazolo[4,3-a]pyridine-focused screening libraries. The 2,3-dichloro substitution pattern represents an underrepresented region of chemical space within publicly available screening collections, increasing the probability of identifying novel phenotype–chemotype associations.

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